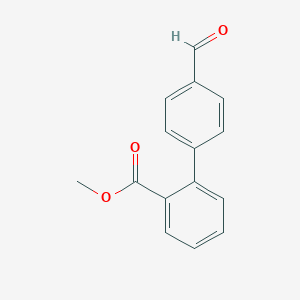

2-(4-甲酰苯基)苯甲酸甲酯

描述

Methyl 2-(4-formylphenyl)benzoate is a chemical compound that serves as a bioactive precursor in organic synthesis due to its variety of pharmacological activities. It exhibits antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. As an active scaffold, it is considered a significant structure and an excellent precursor for the search for new bioactive molecules .

Synthesis Analysis

The synthesis of methyl 2-(4-formylphenyl)benzoate and its derivatives involves various methodologies. For instance, a condensation reaction of methyl-4-formylbenzoate with phenylhydrazine has been used to synthesize (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate . Additionally, methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, an important intermediate for the total synthesis of bisbibenzyls, was synthesized from methyl 4-bromobenzoate and iso-vanilline by a condensation reaction .

Molecular Structure Analysis

The molecular structure of methyl 2-(4-formylphenyl)benzoate derivatives has been characterized using various spectroscopic techniques. For example, (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate has been characterized by IR, (1)H NMR, (13)C NMR, UV-Vis spectroscopies, and single-crystal X-ray diffraction techniques. Density functional theory (DFT) has been employed to investigate the optimized molecular structure and harmonic vibrational frequencies .

Chemical Reactions Analysis

The chemical reactivity of methyl 2-(4-formylphenyl)benzoate derivatives has been studied through global chemical reactivity descriptors, natural population analysis (NPA), and thermodynamic properties. These studies help in understanding the energetic behavior of the compound in various solvent media .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 2-(4-formylphenyl)benzoate derivatives, such as their mesomorphic behavior, have been investigated. For instance, a series of 1,2-phenylene bis[4-(4-alkoxyphenyliminomethyl)benzoates] displayed classical nematic and/or smectic A phases, indicating their potential for applications in liquid crystal technology . The introduction of different substituents and groups to the molecular structure affects the mesomorphic properties and phase behavior of these compounds .

科学研究应用

合成和药用

2-(4-甲酰苯基)苯甲酸甲酯以其多用途的合成应用而闻名,是具有广泛药理活性的生物活性分子的合成中至关重要的前体,包括抗真菌、抗高血压、抗癌、抗溃疡、抗精神病和抗病毒特性。它作为生物活性骨架的用途使其成为探索新生物活性分子的重要结构。该化学品是一种合成灵活的底物,被广泛用作各种医药制剂的原料。其合成路线的多样性,无论是单步法还是两步法,都凸显了其在有机合成中的重要性,特别是对医药应用 (Farooq 和 Ngaini,2019)。

环境和高级氧化工艺

高级氧化工艺 (AOP) 在从水体中处理对乙酰氨基酚等污染物方面引起了关注,展示了降解途径和副产物。虽然没有直接涉及 2-(4-甲酰苯基)苯甲酸甲酯,但这一研究领域突出了环境科学的更广泛背景,其中相关化合物被研究其分解产物、降解途径和潜在环境影响。此类研究有助于了解合成化合物在自然生态系统中的归宿和生物毒性 (Qutob 等,2022)。

荧光化学传感器

2-(4-甲酰苯基)苯甲酸甲酯相关化合物在开发荧光化学传感器中发挥了重要作用。基于与 2-(4-甲酰苯基)苯甲酸甲酯相似的结构的化合物已被用于检测各种分析物,包括金属离子和中性分子。这些化学传感器展示了高选择性和灵敏度,突出了 2-(4-甲酰苯基)苯甲酸甲酯衍生物在分析化学和环境监测应用中的潜力 (Roy,2021)。

安全和毒理学

与 2-(4-甲酰苯基)苯甲酸甲酯具有化学谱系的防腐剂(如苯甲酸钠)的安全性与毒理学已得到广泛的综述。虽然这些化合物对食品保鲜至关重要,但它们与抗坏血酸相互作用形成致癌物质的可能性以及它们对神经传递和认知功能的影响一直是人们关注的领域。这些综述对于理解食品工业及其他领域中化学防腐剂及其相关化合物的效用和安全性之间的平衡至关重要 (Piper 和 Piper,2017)。

安全和危害

“Methyl 2-(4-formylphenyl)benzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

未来方向

“Methyl 2-(4-formylphenyl)benzoate” is a useful reagent for organic synthesis and can be used in a variety of laboratory experiments. It is a versatile substrate that can be used as a raw material for the preparation of medical products . Therefore, it holds potential for future research and applications in the field of organic synthesis and pharmaceuticals.

属性

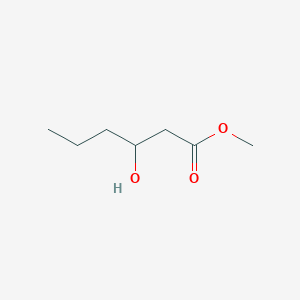

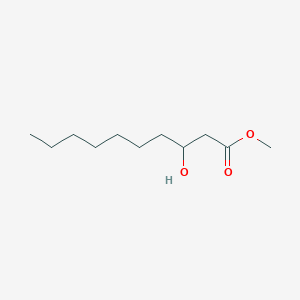

IUPAC Name |

methyl 2-(4-formylphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-18-15(17)14-5-3-2-4-13(14)12-8-6-11(10-16)7-9-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNUSHZDUHWBMSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401947 | |

| Record name | methyl 2-(4-formylphenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(4-formylphenyl)benzoate | |

CAS RN |

144291-47-4 | |

| Record name | methyl 2-(4-formylphenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-(4-formylphenyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1-methyl-1H-indol-3-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-6-yl)methanone](/img/structure/B142717.png)